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molecular formula C10H7NO B1296691 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile CAS No. 25724-79-2

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile

Cat. No. B1296691
M. Wt: 157.17 g/mol
InChI Key: CAJDYMAFIOUARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05180741

Procedure details

The operation is carried out as in preparation 10, starting with 5-cyano-1-indanone (1.93 g), the extracted residue is taken up in 20 ml of hexane, with agitation for one hour. After filtering, the filtrate is dried at 45° C. under reduced pressure and 1.92 g is obtained,
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6]2)#[N:2]>CCCCCC>[OH:12][CH:8]1[C:9]2[C:5](=[CH:4][C:3]([C:1]#[N:2])=[CH:11][CH:10]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
1.93 g
Type
reactant
Smiles
C(#N)C=1C=C2CCC(C2=CC1)=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The operation is carried out as in preparation 10
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the filtrate is dried at 45° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
1.92 g is obtained

Outcomes

Product
Name
Type
Smiles
OC1CCC2=CC(=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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